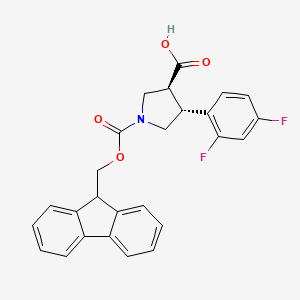

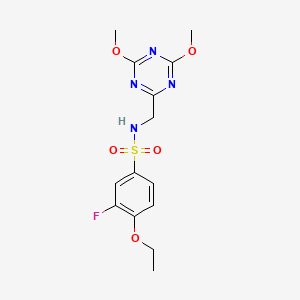

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds known for their wide range of applications in chemical synthesis . The presence of the 1,3,5-triazine ring, along with other functional groups such as methoxy, ethoxy, and fluorobenzene, suggests that this compound could have interesting chemical properties and potential applications.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the 1,3,5-triazine ring is known to participate in various reactions, including nucleophilic substitutions and additions . The methoxy and ethoxy groups could also potentially undergo reactions, depending on the conditions.Scientific Research Applications

Corrosion Inhibition

The compound has been explored for its potential as a corrosion inhibitor. Studies using related sulfonamide compounds have demonstrated their effectiveness in protecting metals from corrosion, which is facilitated through adsorption and formation of protective layers on metal surfaces. Such applications are crucial in industrial settings to extend the lifespan of metal components and structures (S. Kaya et al., 2016).

Drug Development and Molecular Pharmacology

In the realm of drug development, sulfonamide derivatives have been evaluated for their selectivity and potency as enzyme inhibitors, including cyclooxygenase-2 (COX-2) inhibitors. This particular area of research is significant for developing new therapeutic agents for diseases such as cancer and arthritis, with studies identifying compounds with enhanced selectivity and oral bioavailability (Hiromasa Hashimoto et al., 2002).

Electrochemical Studies

Electrochemical studies of sulfonamides provide insights into their redox behavior, which is relevant for designing electrochemical sensors and devices. Such compounds undergo various electron transfer processes, which could be harnessed in sensors or in the study of redox-active pharmaceuticals (M. Asirvatham et al., 1974).

Anticancer Activity

The exploration of sulfonamide compounds in cancer research has led to the identification of molecules with potential anticancer properties. These compounds interact with cellular pathways to inhibit tumor growth and induce apoptosis, making them candidates for anticancer drug development. The structural modifications of sulfonamide derivatives can significantly impact their biological activities, offering pathways to optimize such compounds for better efficacy and safety profiles (J. Mun et al., 2012).

Environmental Science

In environmental science, the degradation and photodegradation studies of sulfonamide herbicides provide valuable information on their behavior in ecosystems. Understanding the degradation pathways and kinetics of these compounds is essential for assessing their environmental impact and for developing strategies to mitigate any potential negative effects (A. Pusino et al., 1999).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds with a 1,3,5-triazine core are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The 1,3,5-triazine core is a versatile scaffold that can form multiple hydrogen bonds, enhancing its binding affinity to various biological targets . The presence of the ethoxy and fluorobenzene groups may further modulate this interaction, leading to changes in the target’s function .

Biochemical Pathways

Compounds with a similar structure have been shown to influence various biochemical pathways, including signal transduction, enzymatic reactions, and gene expression .

Pharmacokinetics

The compound’s solubility, stability, and permeability can be influenced by its chemical structure, which includes a 1,3,5-triazine core and various functional groups .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the nature of its interaction with these targets. Potential effects could include changes in cellular signaling, alterations in gene expression, or modulation of enzymatic activity .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH, while its efficacy could be modulated by interactions with other molecules in the cellular environment .

properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O5S/c1-4-24-11-6-5-9(7-10(11)15)25(20,21)16-8-12-17-13(22-2)19-14(18-12)23-3/h5-7,16H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFFXXLDVSPKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2824729.png)

![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824730.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2824731.png)

![N-(4-ethylphenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2824736.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2824739.png)

methyl}amino)acetate](/img/structure/B2824742.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide](/img/structure/B2824743.png)

![(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2824746.png)

![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824747.png)